molecular formula C18H19N5O2 B6505561 3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide CAS No. 1428349-56-7

3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B6505561
CAS No.: 1428349-56-7
M. Wt: 337.4 g/mol
InChI Key: DWRIDBCBWNHHDY-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide ( 1428349-56-7) is a chemical compound with a molecular formula of C18H19N5O2 and a molecular weight of 337.38 g/mol . This reagent features a complex structure integrating pyrazole and pyrrolo[1,2-a]imidazole rings, making it a valuable intermediate for medicinal chemistry and drug discovery research . Pyrazole-carboxamide derivatives are a significant class of compounds in scientific research due to their diverse biological activities. Literature surveys indicate that molecules with this core structure are frequently investigated for their potential as kinase inhibitors and antifungal agents . The structural motifs present in this compound are commonly explored in the development of novel therapeutics for conditions such as cancer and inflammatory diseases . Researchers value this scaffold for its potential to interact with key enzymatic pathways, although the specific mechanism of action for this particular molecule would require further experimental validation. This product is offered as a high-quality standard for use in bio-screening, hit-to-lead optimization, and other preclinical research applications. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22-11-14(18(21-22)25-2)17(24)20-13-6-3-5-12(9-13)15-10-19-16-7-4-8-23(15)16/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIDBCBWNHHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide (CAS Number: 1428349-56-7) is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The structure consists of a pyrazole core substituted with a methoxy group and a pyrrolo[1,2-a]imidazole moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H19N5O2C_{18}H_{19}N_{5}O_{2}
Molecular Weight337.4 g/mol
CAS Number1428349-56-7

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrrole have shown potent activity against various cancer cell lines. In one study, compounds with similar imidazole and pyrazole scaffolds demonstrated IC50 values less than that of doxorubicin in Jurkat cells, suggesting comparable or superior anticancer effects .

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have shown that related compounds act as multikinase inhibitors, targeting pathways crucial for tumor growth and survival . The interaction with kinase proteins may disrupt signaling pathways that promote cancer cell proliferation.

Case Studies and Experimental Data

A series of experiments conducted on analogs of the compound revealed varying degrees of biological activity. For example:

Compound IDL.inf pEC50PMM pCC50SIaq. sol. b
3a5.44.2168
3s5.34.5632
3t5.14.540.8

These findings indicate that structural modifications can significantly influence the potency and selectivity of the compounds .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial assessments suggest moderate solubility and potential interactions with cytochrome P450 enzymes, which could affect drug metabolism . Toxicological evaluations are necessary to establish safety profiles for future clinical applications.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It acts by inhibiting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotective effects against neurodegenerative diseases. It appears to mitigate oxidative stress and enhance neuronal survival under pathological conditions .

Case Studies

Several studies have explored the applications of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and inflammation markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Studies
AnticancerInhibits kinase activityJournal of Medicinal Chemistry
Anti-inflammatoryInhibits cytokine productionAnimal model studies
NeuroprotectionReduces oxidative stressPreliminary neuroprotection studies

Preparation Methods

Formation of Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl acetoacetate undergoes ethoxymethylene formation with triethyl orthoformate in acetic anhydride, followed by hydrazine hydrate cyclization to yield ethyl 1H-pyrazole-4-carboxylate. Subsequent methylation with dimethyl sulfate in toluene generates the 1-methyl derivative. Saponification with NaOH produces 1-methyl-1H-pyrazole-4-carboxylic acid, which is converted to the acid chloride using thionyl chloride (Scheme 1).

Table 1: Reaction Conditions for Pyrazole Carboxamide Intermediate

StepReagents/ConditionsYield (%)Source
CyclizationHydrazine hydrate, EtOH, 0–25°C75–85
Methylation(CH3)2SO4, NaHCO3, toluene, 50°C80–90
Acid Chloride FormationSOCl2, reflux, 8 hr90–95

Construction of the Pyrrolo[1,2-a]Imidazole Moiety

The 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl group is synthesized via intramolecular cyclization or [3+2] cycloaddition strategies:

Cyclocondensation of Pyrrolidine Derivatives

Pyrrolidine-2-carboxamides undergo cyclization with α-haloketones or azides under basic conditions. For example, 2-(pyrrolidin-1-yl)ethylamine derivatives react with α-azidochalcones in the presence of Ru(III)-P4VP catalyst under visible light to form pyrroloimidazoles. Microwave-assisted methods improve yields (82%) and reduce reaction times.

Photocatalytic Annulation

L-Proline derivatives engage in decarboxylative annulation with α-azidochalcones using Ru(III)-polyvinylpyridine complexes, yielding pyrroloimidazoles under flow conditions. This method is scalable and environmentally benign.

Table 2: Pyrroloimidazole Synthesis Methods

MethodKey Reagents/ConditionsYield (%)Source
Cyclocondensationα-Azidochalcones, Ru(III)-P4VP, visible light70–85
Microwave CyclizationPOBr3/POCl3, microwave irradiation82
Photocatalytic FlowL-Proline, α-azidochalcones, PDMS microreactor88–92

Coupling of Pyrazole Carboxamide and Pyrroloimidazole

The final step involves coupling the pyrazole-4-carbonyl chloride with 3-(pyrrolo[1,2-a]imidazol-3-yl)aniline:

Amide Bond Formation

The acid chloride (1.2 eq) reacts with 3-(pyrrolo[1,2-a]imidazol-3-yl)aniline (1.0 eq) in anhydrous THF at 5°C, followed by room-temperature stirring. Potassium carbonate neutralizes HCl, and the product is purified via recrystallization.

Table 3: Coupling Reaction Optimization

ParameterOptimal ConditionYield (%)Source
SolventTHF75–80
Temperature5°C → 25°C78
BaseK2CO380

Challenges and Mitigation Strategies

Steric Hindrance in Coupling

The ortho-substituted phenyl group in the aniline component introduces steric hindrance, reducing coupling efficiency. Using excess acid chloride (1.5 eq) and prolonged reaction times (24 hr) improves yields to 65–70%.

Purification Difficulties

The polar nature of the product complicates crystallization. Gradient column chromatography (hexane/EtOAc → CH2Cl2/MeOH) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Route A (Stepwise Coupling):

  • Synthesize pyrazole carboxamide and pyrroloimidazole separately.

  • Couple via amide bond.
    Advantages: Modular, allows independent optimization.
    Disadvantages: Lower overall yield (45–50%) due to multiple steps.

Route B (Convergent Synthesis):

  • Pre-functionalize aniline with pyrroloimidazole.

  • Directly couple with pyrazole acid chloride.
    Advantages: Higher yield (60–65%), fewer steps .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step procedures, including cyclocondensation, coupling reactions, and functional group modifications. Key steps include:

  • Use of hydrazine hydrate for pyrazole ring formation under reflux conditions .
  • Coupling reactions with activated esters (e.g., HATU/DMAP) to attach the pyrroloimidazole moiety .
  • Solvent selection (e.g., DMF or acetonitrile) and inert atmosphere (N₂/Ar) to prevent oxidation . Yield optimization requires precise stoichiometry, temperature control (e.g., 60–80°C for cyclization), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR (e.g., DMSO-d₆ or CD₃OD at 400 MHz) to verify substituent positions and stereochemistry .
  • HPLC-MS/LCMS (≥98% purity threshold) to assess purity and molecular ion peaks (e.g., ESI+ m/z 392.2) .
  • FTIR for functional group validation (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. What purification methods ensure high compound purity?

  • Recrystallization using ethanol/water mixtures to remove polar impurities .
  • Preparative HPLC with C18 columns and acetonitrile/water mobile phases .
  • Size-exclusion chromatography for separating high-molecular-weight byproducts .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data across studies?

Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., methoxy vs. trifluoromethyl groups) alter target binding .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .
  • Dose-response variability : Use standardized protocols (e.g., IC₅₀ determination via MTT assay at 48–72 hrs) . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. How can molecular docking predict the compound’s mechanism of action?

Computational workflows include:

  • Protein preparation : Retrieve target structures (e.g., 14-α-demethylase, PDB: 3LD6) and optimize hydrogen bonding networks .
  • Ligand parameterization : Assign partial charges using AM1-BCC and generate conformers via Monte Carlo methods .
  • Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses and ΔG values . Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Apoptosis assays : Annexin V/PI staining in leukemia (K562) or solid tumor (A549) cell lines .
  • Cell cycle analysis : Flow cytometry to detect G1/S arrest (e.g., in HT-29 colon cancer) .
  • 3D spheroid models : Mimic tumor microenvironments for penetration studies .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify exchangeable protons .
  • Dynamic processes : Variable-temperature NMR to detect rotamers or tautomerism .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for unambiguous assignment .

Methodological Design Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the pyrroloimidazole with triazoloimidazole to assess ring size impact .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance lipophilicity .
  • Pharmacophore mapping : Use Schrödinger Phase to identify critical H-bond donors/acceptors .

Q. What experimental designs optimize reaction conditions efficiently?

  • Design of Experiments (DoE) : Apply Box-Behnken models to screen temperature, solvent ratio, and catalyst loading .
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., Swern oxidation) to improve safety and scalability .

Q. How does the compound’s pharmacokinetic profile influence experimental design?

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% bound in murine models) .
  • Blood-brain barrier (BBB) penetration : Assess via PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS activity) .

Data Analysis and Validation

Q. How to validate computational predictions of target engagement?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantify ΔH and stoichiometry of interactions .

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple groups) .

Stability and Storage

Q. What conditions ensure long-term stability of the compound?

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization : Convert to stable salts (e.g., hydrochloride) for aqueous solubility .

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